

Improving the bioavailability of JNJ-55511118

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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B15575977 Get Quote

Technical Support Center: JNJ-55511118

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **JNJ-55511118**. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at improving and understanding the bioavailability of this compound.

Frequently Asked Questions (FAQs)

1. What is the reported oral bioavailability and brain penetration of JNJ-55511118?

JNJ-55511118 has been described as orally bioavailable and brain penetrant. The discovery paper by Maher et al. (2016) reports that it possesses excellent pharmacokinetic properties and achieves high receptor occupancy following oral administration.[1][2] Specifically, a 10 mg/kg oral dose in male C57BL/6J mice resulted in over 80% receptor occupancy in the brain up to 6 hours post-administration.[3]

2. What is a suitable vehicle for oral administration of JNJ-55511118 in animal studies?

For oral gavage in mice, **JNJ-55511118** has been successfully suspended in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC).[3] It is noted that there were solubility/suspension difficulties at concentrations higher than 1.0 mg/ml in this vehicle.[3]

3. What is the solubility of **JNJ-55511118**?



JNJ-55511118 is soluble in DMSO and ethanol up to 100 mM. While specific aqueous solubility data is not readily available, the need for a vehicle like carboxymethyl-β-cyclodextrin for oral administration suggests that its aqueous solubility may be limited.[3]

4. Is JNJ-55511118 a substrate for P-glycoprotein (P-gp)?

There is no direct public information available to confirm or deny whether **JNJ-55511118** is a substrate for P-glycoprotein or other efflux transporters. However, its high brain penetration suggests that it is either not a significant substrate or that it has properties that allow it to overcome efflux mechanisms at the blood-brain barrier.[3]

5. What is known about the metabolism of JNJ-55511118?

Detailed metabolic pathways for **JNJ-55511118** have not been extensively published. One report on a related compound, RAP-219 (formerly a JNJ compound), indicated metabolism via UGT1A4.[4] This may suggest a potential metabolic route for **JNJ-55511118**, but direct evidence is lacking. The compound is described as having "low drug clearance".

Troubleshooting Guides

Issue 1: Low or variable plasma exposure after oral administration.



Possible Cause	Troubleshooting Step	
Poor Solubility/Suspension	Ensure the compound is fully suspended in the vehicle before administration. For JNJ-55511118, 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) has been used successfully.[3] Consider particle size reduction techniques (e.g., micronization) to improve dissolution rate.	
Degradation in GI Tract	Assess the stability of JNJ-55511118 in simulated gastric and intestinal fluids.	
First-Pass Metabolism	While reported to have low clearance, significant first-pass metabolism in the gut wall or liver could be a factor. Consider co-administration with a general metabolic inhibitor in preclinical models to investigate this, although specific enzyme involvement is not confirmed.	
Efflux by Transporters	Although brain penetrant, efflux transporters in the gut (like P-gp) could limit absorption. An in vitro Caco-2 permeability assay could help determine if it is a substrate for efflux transporters.	

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.



Possible Cause	Troubleshooting Step
Suboptimal Brain Exposure	Confirm brain-to-plasma ratio in your animal model. Maher et al. (2016) provides pharmacokinetic data showing brain and plasma concentrations after oral dosing in mice and rats.[1]
High Plasma Protein Binding	A related compound, RAP-219, has >95% plasma protein binding.[4] High protein binding can limit the free fraction of the drug available to exert its pharmacological effect. Measure the plasma protein binding of JNJ-55511118 in the species being studied.
Rapid Metabolism/Clearance	Although described as having low clearance, the pharmacokinetic profile in your specific model might differ. Conduct a pharmacokinetic study to determine the half-life, Cmax, and Tmax in your experimental setup.
Target Engagement	Ensure that the dosing regimen is sufficient to achieve and maintain adequate receptor occupancy. A 10 mg/kg oral dose in mice achieved >80% receptor occupancy for up to 6 hours.[3]

Quantitative Data

The following tables summarize the available pharmacokinetic data for **JNJ-55511118** from Maher et al. (2016).

Table 1: Plasma and Brain Concentrations of **JNJ-55511118** in Mice and Rats after a 10 mg/kg Oral Dose.



Species	Time (hours)	Plasma Concentration (ng/mL)	Brain Concentration (ng/g)
Mouse	1	~1500	~2500
4	~1200	~2000	
8	~800	~1500	_
24	~200	~400	_
Rat	1	~800	~1200
4	~700	~1000	
8	~500	~800	_
24	~100	~200	_

Note: Values are estimated from the graphical data presented in Maher et al. (2016).

Table 2: Receptor Occupancy in Mouse Brain after Oral Administration of JNJ-55511118.

Dose (mg/kg)	Time (hours)	Receptor Occupancy (%)
10	1	>80
10	6	>80

Source: Hoffman et al. (2021) citing Maher et al. (2016).[3]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict intestinal permeability and to identify potential substrates of efflux transporters like P-glycoprotein.

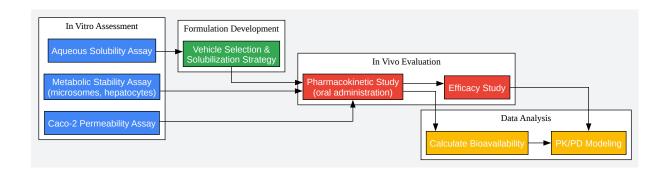
 Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.



- Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
- Permeability Measurement:
 - \circ Add **JNJ-55511118** (typically at a concentration of 1-10 μ M) to the apical (A) or basolateral (B) chamber.
 - At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
 - Quantify the concentration of JNJ-55511118 in the samples using a suitable analytical method (e.g., LC-MS/MS).
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).
 - An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.
 - The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.

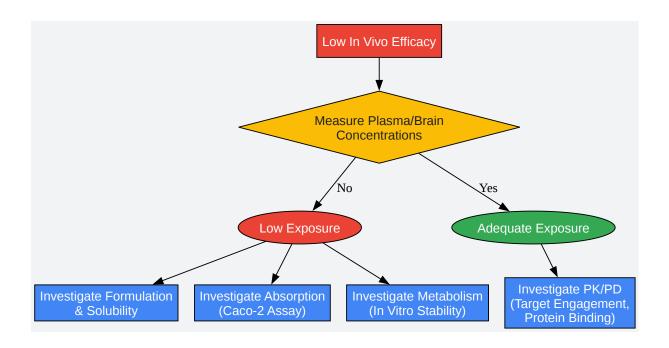
Visualizations





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Caption: Workflow for assessing and improving the bioavailability of a research compound.





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Caption: A logical approach to troubleshooting low in vivo efficacy.

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